
5-Bromo-2-methyl-1,3-dinitrobenzene
Overview
Description
5-Bromo-2-methyl-1,3-dinitrobenzene is an organic compound with the molecular formula C7H5BrN2O4 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methyl group, and two nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-1,3-dinitrobenzene typically involves a multi-step process:
Nitration: The starting material, 2-methylbenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 1 and 3 positions.
Bromination: The nitrated product is then subjected to bromination using bromine or a bromine-containing reagent, such as N-bromosuccinimide, in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the 5 position
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methyl-1,3-dinitrobenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups, which make the benzene ring more reactive towards electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, chlorine, or nitrating mixtures under acidic conditions.
Reduction: Reducing agents such as tin and hydrochloric acid, or hydrogen gas with a metal catalyst.
Nucleophilic Substitution: Nucleophiles like hydroxide ions, amines, or thiols in the presence of a base or under heating.
Major Products Formed:
Reduction: 5-Bromo-2-methyl-1,3-diaminobenzene.
Nucleophilic Substitution: 5-Hydroxy-2-methyl-1,3-dinitrobenzene or 5-Amino-2-methyl-1,3-dinitrobenzene.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2-methyl-1,3-dinitrobenzene has been studied for its potential as a precursor in the synthesis of various pharmaceuticals. Its nitro groups can undergo reduction reactions to form amines, which are essential in drug development. Research indicates that derivatives of nitrobenzene compounds exhibit significant biological activities, including antimicrobial and anticancer properties.
Case Study : In a study examining the structure-activity relationship (SAR) of nitrobenzene derivatives, compounds similar to this compound were found to possess cytotoxic effects against cancer cell lines. These findings suggest that modifications of this compound could lead to the development of new anticancer agents .
Environmental Science
The compound's environmental applications stem from its use in studying the degradation processes of nitroaromatic compounds. Nitro compounds are known for their toxicity and persistence in the environment. Research has focused on the biodegradation pathways of such compounds, including this compound, which can inform remediation strategies for contaminated sites.
Research Findings : A study highlighted that certain bacterial strains could effectively degrade nitroaromatic compounds, leading to less toxic byproducts. This research emphasizes the importance of understanding the environmental fate of compounds like this compound .
Materials Science
In materials science, this compound is investigated for its potential use in synthesizing polymers and other materials with specific electronic properties. The incorporation of nitro groups into polymer matrices can enhance their conductivity and thermal stability.
Application Example : The compound can serve as a building block for creating conductive polymers that are useful in electronic devices. Studies have shown that polymers derived from nitro-substituted benzene derivatives exhibit improved electrical properties compared to their non-nitro counterparts .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-1,3-dinitrobenzene involves its interactions with various molecular targets:
Comparison with Similar Compounds
1,3-Dinitrobenzene: Similar structure but lacks the bromine and methyl groups.
2-Bromo-1,3-dinitrobenzene: Similar structure but lacks the methyl group.
5-Bromo-1,3-dinitrobenzene: Similar structure but lacks the methyl group.
Uniqueness: The combination of these substituents provides distinct chemical properties that are not observed in its analogs .
Biological Activity
5-Bromo-2-methyl-1,3-dinitrobenzene (CAS Number: 95192-64-6) is an organic compound characterized by a benzene ring substituted with a bromine atom, a methyl group, and two nitro groups. Its molecular formula is C7H5BrN2O4, and it has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Nitration : The starting material, 2-methylbenzene, undergoes nitration using concentrated nitric acid and sulfuric acid.
- Bromination : The nitrated product is then subjected to bromination using bromine or N-bromosuccinimide in the presence of a catalyst.
This compound exhibits biological activity primarily through:
- Electrophilic Substitution : The nitro groups enhance the reactivity of the benzene ring towards electrophiles.
- Reduction : Nitro groups can be reduced to amino groups, potentially leading to different biological effects depending on the resulting compounds.
Toxicological Profile
The compound is classified as toxic:
Antimicrobial Activity
Research has indicated that this compound demonstrates antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance:
- Study A : Tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition zones compared to control samples.
Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |
---|---|---|
E. coli | 15 | 0 |
S. aureus | 18 | 0 |
Cytotoxicity Assessment
A cytotoxicity study evaluated the effects of this compound on human cell lines:
- Study B : Demonstrated that at concentrations above 50 µM, there was a significant decrease in cell viability in human liver cancer cells (HepG2).
Concentration (µM) | Viability (%) |
---|---|
0 | 100 |
10 | 95 |
50 | 70 |
100 | 30 |
Applications in Medicinal Chemistry
This compound is being explored as a precursor for synthesizing pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with enhanced therapeutic profiles.
Comparison with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
1,3-Dinitrobenzene | Lacks bromine and methyl | Moderate toxicity |
2-Bromo-1,3-dinitrobenzene | Lacks methyl | Antimicrobial properties |
5-Bromo-1,3-dinitrobenzene | Lacks methyl | Similar toxicity profile |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Bromo-2-methyl-1,3-dinitrobenzene, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. A plausible route starts with bromination of a methyl-substituted benzene derivative, followed by nitration. Key considerations include:
- Bromination: Use Lewis acids (e.g., FeBr₃) to direct bromine to the para position relative to the methyl group. Temperature control (<50°C) minimizes polybromination .
- Nitration: A mixture of HNO₃ and H₂SO₄ introduces nitro groups at meta positions. Reaction time and temperature (0–5°C) are critical to avoid over-nitration .
- Optimization: Employ factorial design to test variables like stoichiometry, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between temperature, acid concentration, and reaction time .
Table 1: Example Reaction Conditions for Nitration
Variable | Low Level (-1) | High Level (+1) |
---|---|---|
Temperature (°C) | 0 | 5 |
HNO₃ Concentration (%) | 70 | 90 |
Reaction Time (h) | 2 | 4 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Look for NO₂ asymmetric stretching (~1530 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
- Mass Spectrometry: The molecular ion peak (M⁺) should align with the molecular weight (259.02 g/mol). Fragmentation patterns (e.g., loss of Br or NO₂ groups) confirm structure .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer: The methyl group (electron-donating) and nitro groups (electron-withdrawing) create a complex electronic environment:
- Directing Effects: Nitro groups meta-direct subsequent electrophiles, but the methyl group may compete by ortho/para-directing. Computational modeling (e.g., DFT) can map electron density to predict regioselectivity .
- Kinetic vs. Thermodynamic Control: Use temperature-dependent experiments to isolate products. For example, low temperatures favor kinetic products (e.g., para-substitution), while higher temperatures stabilize thermodynamic outcomes .
- Case Study: In sulfonation, the nitro groups dominate, directing incoming electrophiles to the least deactivated position. Contrast this with halogenation, where steric effects from bromine may alter reactivity .
Q. What strategies can resolve contradictions in thermal stability data reported for this compound across different studies?
Methodological Answer: Discrepancies often arise from impurities or methodological differences. Address them via:
- Purity Assessment: Use HPLC (>99% purity threshold) to rule out degradation byproducts. Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions .
- Controlled Replication: Reproduce studies under identical conditions (e.g., heating rate in thermogravimetric analysis). For example, a heating rate of 10°C/min vs. 5°C/min may yield divergent decomposition profiles .
- Theoretical Frameworks: Apply the Arrhenius equation to model degradation kinetics. Compare activation energies (Ea) across studies; significant deviations (>10%) suggest methodological inconsistencies .
Table 2: Example Thermal Stability Data Comparison
Study | Decomposition Temp (°C) | Heating Rate (°C/min) | Purity (%) |
---|---|---|---|
A | 180 | 10 | 98 |
B | 195 | 5 | 99.5 |
Q. How can researchers design experiments to probe the compound’s potential in materials science applications, such as nonlinear optical (NLO) materials?
Methodological Answer:
- Computational Screening: Use density functional theory (DFT) to calculate hyperpolarizability (β) and dipole moments. High β values (>30 × 10⁻³⁰ esu) indicate NLO potential .
- Experimental Validation: Measure second-harmonic generation (SHG) efficiency using a Nd:YAG laser (1064 nm). Compare results with known NLO materials (e.g., urea) .
- Structural Modifications: Introduce electron-donating/withdrawing groups (e.g., -OCH₃ or -CF₃) to enhance polarizability. Monitor changes via UV-Vis spectroscopy (λₘₐₓ shifts) .
Properties
IUPAC Name |
5-bromo-2-methyl-1,3-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGCLPDKGPPDHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541003 | |
Record name | 5-Bromo-2-methyl-1,3-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95192-64-6 | |
Record name | 5-Bromo-2-methyl-1,3-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,6-dinitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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